molecular formula C22H20N4O3 B2801694 2-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one CAS No. 1206991-44-7

2-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one

Cat. No. B2801694
CAS RN: 1206991-44-7
M. Wt: 388.427
InChI Key: UOGBXSCBYSXYRL-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one” is a complex organic molecule that contains several functional groups, including an isopropoxyphenyl group, an oxadiazole ring, and a pyridazinone ring .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For example, boronic esters, which may be structurally similar to parts of this compound, can undergo protodeboronation .

Scientific Research Applications

Fungicidal Activity

This compound exhibits promising fungicidal properties. Researchers have synthesized a series of pyrimidinamine derivatives based on the template of pyrimidifen, and these new compounds demonstrate excellent activity against fungal pathogens. For instance, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine (referred to as T33) effectively controls corn rust caused by Puccinia sorghi, with an EC50 value of 0.60 mg/L. This performance surpasses that of the commercial fungicide tebuconazole (EC50 = 1.65 mg/L) .

Structure-Activity Relationships

Exploring the relationships between chemical structure and fungicidal activity is crucial. Researchers can modify different regions of the compound to enhance its efficacy while maintaining safety.

properties

IUPAC Name

6-phenyl-2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-15(2)28-18-10-8-17(9-11-18)22-23-20(29-25-22)14-26-21(27)13-12-19(24-26)16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGBXSCBYSXYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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